

An In-Depth Technical Guide to the Immunomodulatory Properties of Salivaricin B

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Compound of Interest

Compound Name: *Salivaricin B*

Cat. No.: *B1575924*

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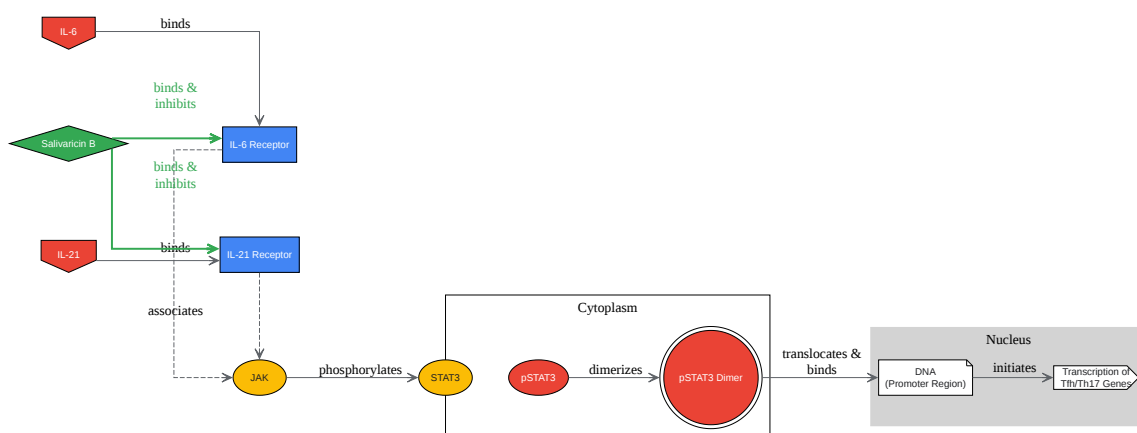
Abstract

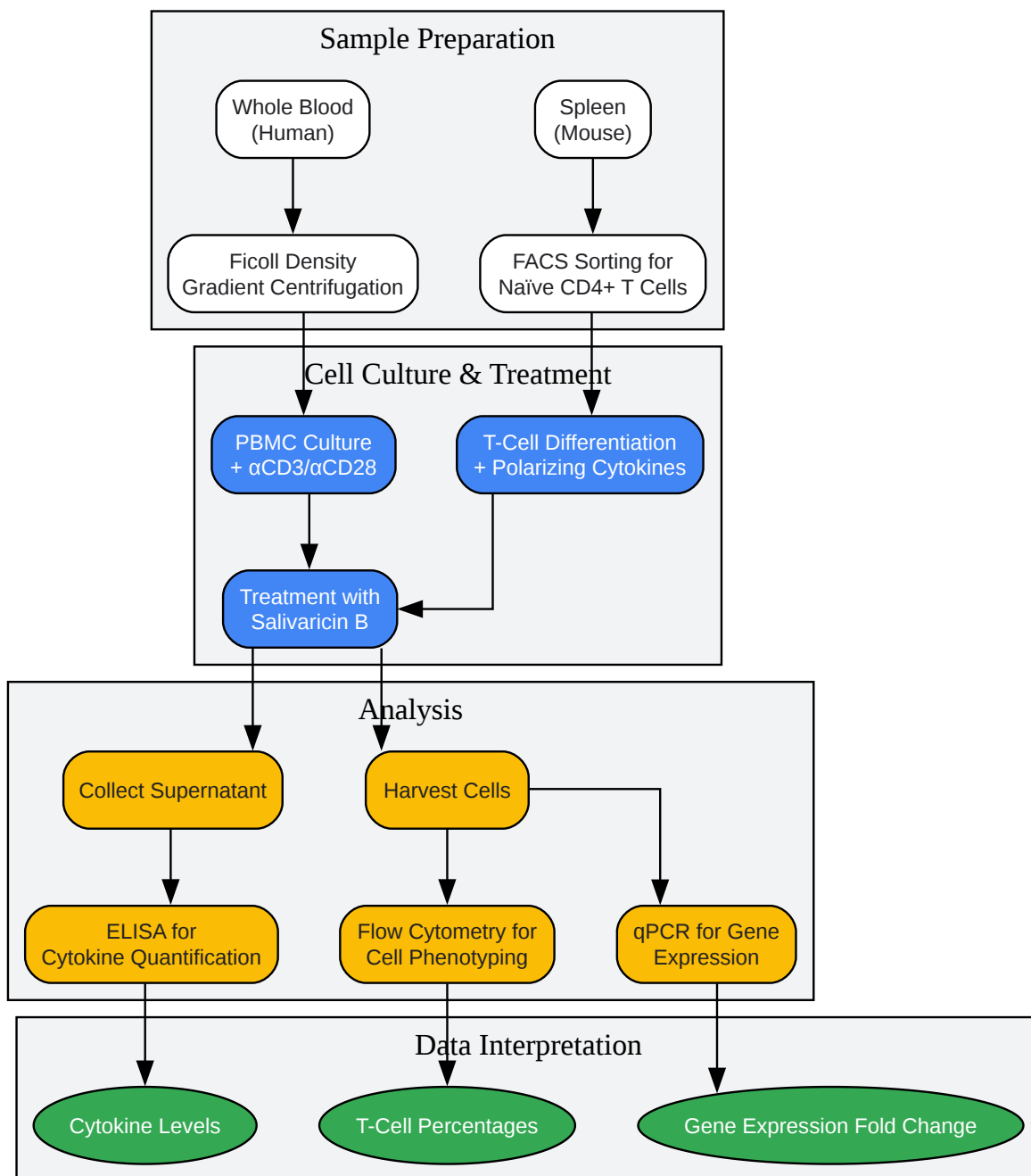
Salivaricin B, a lantibiotic peptide produced by the oral commensal bacterium *Streptococcus salivarius*, is emerging as a significant modulator of the host immune system. Initially recognized for its antimicrobial properties, recent research has unveiled its capacity to temper inflammatory responses, particularly those implicated in autoimmune diseases such as rheumatoid arthritis. This technical guide synthesizes the current understanding of **Salivaricin B**'s immunomodulatory functions, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The evidence points to **Salivaricin B**'s ability to directly interact with cytokine receptors, inhibit crucial signaling pathways, and modulate T-cell differentiation, highlighting its potential as a novel therapeutic agent for immune-mediated disorders.

Core Immunomodulatory Mechanism: Inhibition of the IL-6R/IL-21R-STAT3 Signaling Axis

Salivaricin B exerts its primary immunomodulatory effects by targeting the signaling pathways of two potent pro-inflammatory cytokines: Interleukin-6 (IL-6) and Interleukin-21 (IL-21). These cytokines are pivotal in the differentiation and function of T follicular helper (Tfh) cells and Th17 cells, both of which are key drivers of autoimmune pathology.

The mechanism of action involves the direct binding of **Salivaricin B** to the IL-6 receptor (IL-6R) and the IL-21 receptor (IL-21R).^{[1][2]} This binding induces conformational changes in the receptors, which in turn competitively inhibits the binding of their natural ligands, IL-6 and IL-21.^{[1][2]} The downstream consequence is the suppression of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.^{[1][2]} Phosphorylation of STAT3 is a critical step for the transcription of genes that promote Tfh and Th17 cell differentiation.^[1] By blocking this pathway, **Salivaricin B** effectively dampens the pro-inflammatory T-cell response.





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